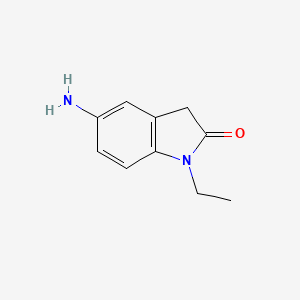

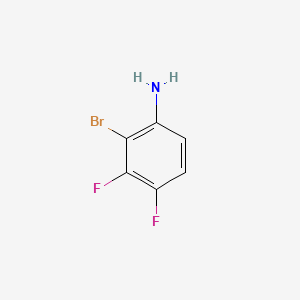

![molecular formula C25H30N2O4 B1290407 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate CAS No. 676607-30-0](/img/structure/B1290407.png)

1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate” is a type of spiro[indoline-3,4’-piperidine] derivative . It is a part of a class of compounds known as spirooxindoles, which have a distinctive place in organic and medicinal chemistry .

Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] derivatives, including “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, is an active research field in organic chemistry . One of the common methods for the synthesis of these compounds involves a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile .Molecular Structure Analysis

The molecular formula of “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate” is C17H24N2O2 . It has an average mass of 288.385 Da and a monoisotopic mass of 288.183777 Da .Chemical Reactions Analysis

Spiro[indoline-3,4’-piperidine] derivatives, including “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, are known to participate in various chemical reactions. For instance, they can undergo Lewis acid-catalyzed C(sp3)–H bond functionalization .Physical And Chemical Properties Analysis

The compound “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate” is a solid at room temperature . It has a Log Kow (KOWWIN v1.67 estimate) of 4.20 . The boiling point is estimated to be 375.91°C, and the melting point is estimated to be 149.87°C .Aplicaciones Científicas De Investigación

Drug Discovery

Application Summary

Spirocyclic oxindole analogues, such as “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, are becoming key building blocks for drug discovery . These templates have been shown to exhibit a variety of interesting biological activities .

Methods of Application

An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue is described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .

Results or Outcomes

The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification . This efficient synthesis of spirocyclic oxindole analogues can potentially expedite the process of drug discovery.

Treatment of Various Disorders

Application Summary

The application of indole derivatives, such as “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Alkaloid Synthesis

Application Summary

Spirocyclic oxindole analogues are known as the central skeletons of many alkaloids with potential pharmaceutical activity . They are used in the synthesis of alkaloids such as Horsfiline, Mitraphylline, Marefortine, Welwitindolinone A, Elacomine, and Alstonisine .

Chemical Analysis

Application Summary

“1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate” can be analyzed using various chemical analysis techniques .

Methods of Application

The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .

Results or Outcomes

The results of these analyses can provide valuable information about the compound’s structure, purity, and other properties .

Safety And Hazards

The compound should be stored in a refrigerator . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 and H317, and the precautionary statements include P280, P305, P338, and P351 .

Direcciones Futuras

Spiro[indoline-3,4’-piperidine] derivatives, including “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, have significant potential in drug design processes . Future research could focus on developing novel synthetic procedures for these compounds, as well as exploring their potential therapeutic applications .

Propiedades

IUPAC Name |

1-O'-benzyl 1-O-tert-butyl spiro[2H-indole-3,4'-piperidine]-1,1'-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-24(2,3)31-23(29)27-18-25(20-11-7-8-12-21(20)27)13-15-26(16-14-25)22(28)30-17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNBPRNQZPMQQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

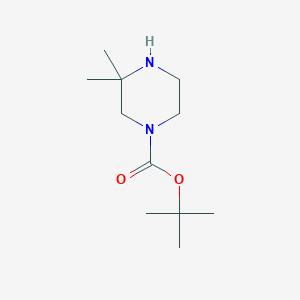

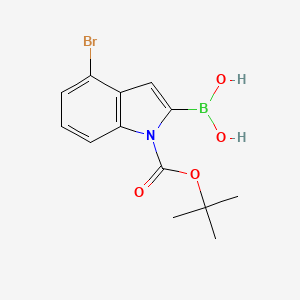

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

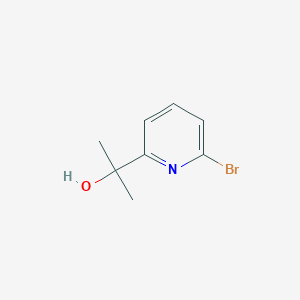

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

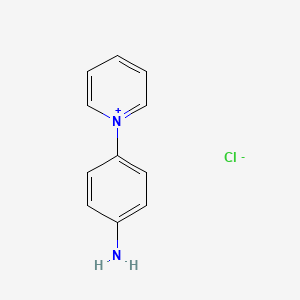

amino}acetic acid](/img/structure/B1290363.png)